molecular formula C11H15ClN2O2S B580861 tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1221931-40-3

tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No. B580861
M. Wt: 274.763
InChI Key: PVRYZNJYTDBLDW-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The presence of these heterocyclic rings suggests that this compound may have interesting chemical properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a thiazolo[5,4-c]pyridine core, which is a fused ring system containing a thiazole ring and a pyridine ring. It also has a tert-butyl group and a carboxylate group attached to the ring system .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the specific conditions and reagents present. The pyridine ring is aromatic and can participate in electrophilic aromatic substitution reactions. The thiazole ring, being a heterocycle with multiple electron-rich atoms, might undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar carboxylate group suggests that it might have some degree of solubility in polar solvents. The aromatic rings could contribute to its stability and might also influence its solubility .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate in synthesizing a wide range of heterocyclic compounds. For instance, the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives involves complex reactions where compounds similar to tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate play a key role. These reactions are crucial for developing pharmacologically active molecules and materials with unique properties (Shatsauskas et al., 2017).

properties

IUPAC Name

tert-butyl 2-chloro-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRYZNJYTDBLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738151
Record name tert-Butyl 2-chloro-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

CAS RN

1221931-40-3
Record name 1,1-Dimethylethyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221931-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-chloro-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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